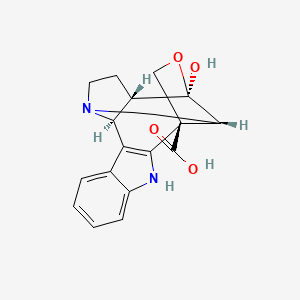
Clethramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clethramycin is a natural product found in Kitasatospora mediocidica, Streptomyces malaysiensis, and Streptomyces hygroscopicus with data available.
Scientific Research Applications
Antifungal and Pollen Tube Growth Inhibitory Activity
Clethramycin, a novel linear polyene polyketide produced by Streptomyces hygroscopicus TP-A0623, is noted for its potent antifungal activity and ability to inhibit pollen tube growth. Its structure, featuring a guanidino and carboxyl residue at each end, an O-sulfate group, and a hexaene moiety, contributes to its biological activities. This substance is structurally similar to linearmycin, an inhibitor of spheroplast regeneration in Candida albicans, underlining its significant role in antifungal applications (Igarashi et al., 2003).
Role in the Biosynthesis of Mediomycin A
Clethramycin and mediomycin A, both members of the linear polyene polyketide family of antibiotics, exhibit similarities in structure except for a substitution of an amino moiety in mediomycin A. Research on the genome of Streptomyces mediocidicus, which produces both compounds, revealed an amidinohydrolase, MedX, capable of converting clethramycin to mediomycin A. This discovery underlines the potential for manipulating biosynthetic pathways in drug discovery (Sun et al., 2018).
Insights into Polyene Antibiotic Production
Clethramycin, along with mediomycins A and B, are derived from Streptomyces mediocidicus and demonstrate broad-spectrum antifungal activity. The elucidation of their structures through NMR and other chemical analyses contributes to understanding the production and activity of linear polyenes, which are crucial in the development of new antifungal agents (Cai et al., 2007).
Understanding the Biosynthesis of Giant Linear Polyenes
The study of clethramycin and mediomycins, giant linear polyenes, sheds light on their biosynthetic pathways. Key findings include the role of sulfotransferase in the biosynthesis of clethramycin and the importance of amidinohydrolase in converting desulfoclethramycin to mediomycins. This research contributes to a deeper understanding of the complex biosynthetic machinery involved in antibiotic production (Hong et al., 2017).
Cytoskeletal Interference and Antifungal Properties
Clethramycin inhibits pollen tube growth by interfering with cytoskeletal proteins, such as actin and myosin. It also exhibits antifungal activity against yeasts like Candida albicans, making it an interesting compound for research in plant biology and antifungal therapy (Furumai et al., 2003).
properties
Product Name |
Clethramycin |
|---|---|
Molecular Formula |
C63H99N3O18S |
Molecular Weight |
1218.5 g/mol |
IUPAC Name |
(2E,4E,6E,10E,16E,18E,20E,22E,24E,26E,36E,44E,50E)-58-(diaminomethylideneamino)-13,15,33,35,39,41,43,47,49,53,55-undecahydroxy-2,12,14,30-tetramethyl-31-oxo-29-sulfooxyoctapentaconta-2,4,6,10,16,18,20,22,24,26,36,44,50-tridecaenoic acid |
InChI |
InChI=1S/C63H99N3O18S/c1-45(27-19-15-11-10-12-16-20-28-46(2)62(79)80)61(78)48(4)58(76)36-21-17-13-8-6-5-7-9-14-18-22-37-60(84-85(81,82)83)47(3)59(77)44-57(75)43-54(72)34-25-33-53(71)42-56(74)41-52(70)32-24-31-50(68)39-49(67)29-23-30-51(69)40-55(73)35-26-38-66-63(64)65/h5-10,12-14,16-25,27-29,32,34,36,45,47-58,60-61,67-76,78H,11,15,26,30-31,33,35,37-44H2,1-4H3,(H,79,80)(H4,64,65,66)(H,81,82,83)/b7-5+,8-6+,12-10+,14-9+,17-13+,20-16+,22-18+,27-19+,29-23+,32-24+,34-25+,36-21+,46-28+ |
InChI Key |
OQRILZSNZMAVTK-MZAOIEPISA-N |
Isomeric SMILES |
CC(/C=C/CC/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(/C=C/CC(CC(CC(/C=C/CC(CC(/C=C/CC(CC(CCCN=C(N)N)O)O)O)O)O)O)O)O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
CC(C=CCCC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(C=CCC(CC(CC(C=CCC(CC(C=CCC(CC(CCCN=C(N)N)O)O)O)O)O)O)O)O)O)OS(=O)(=O)O)O)O |
synonyms |
clethramycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




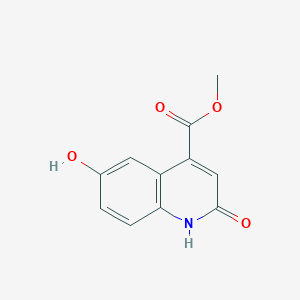
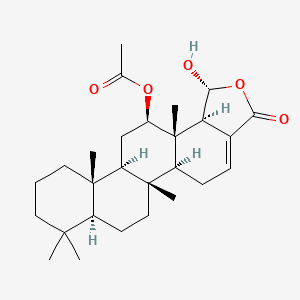
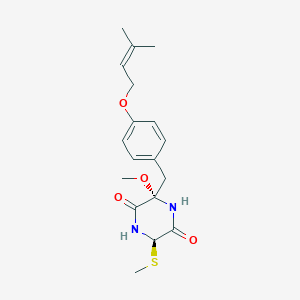
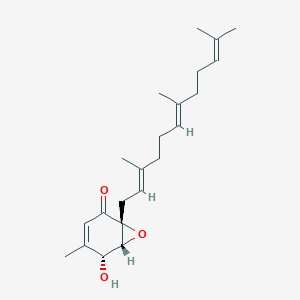
![6-Hydroxy-3-[3-methoxy-4-[(1-pyrrolidinyl)methyl]benzyl]-2-[4-[2-(1-pyrrolidinyl)-ethoxy]phenyl]benzo[b]thiophene](/img/structure/B1248679.png)
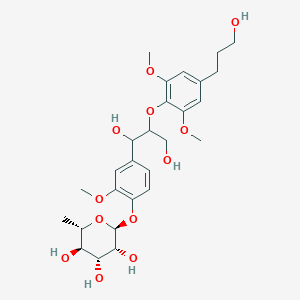
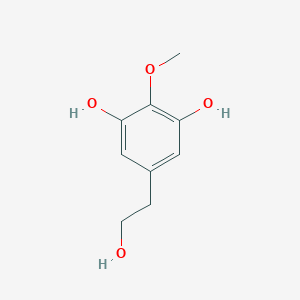
![(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde](/img/structure/B1248683.png)
![7H-Benzo[c]fluoren-7-one, 5-[2-(dimethylamino)ethoxy]-3,9-dimethoxy-](/img/structure/B1248684.png)
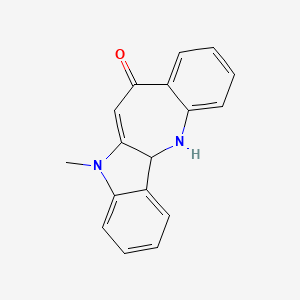
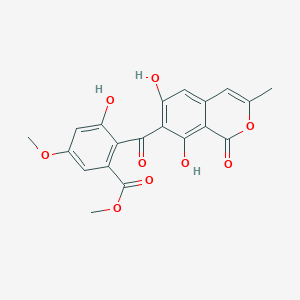
![(6aR,10aS)-4-Methoxy-7,9-dimethyl-4,6,6a,7,8,10a-hexahydro-indolo[4,3-fg]quinoline](/img/structure/B1248687.png)
